5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
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Overview
Description
5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound that features a fused pyrrole and pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a hydrazine derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.
Scientific Research Applications
5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,4-c]pyrazole derivatives and related heterocyclic compounds with fused ring systems.
Uniqueness
5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is unique due to its specific structural features, such as the benzyl and dimethyl substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H17N3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
5-benzyl-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole |
InChI |
InChI=1S/C14H17N3/c1-14(2)13-12(8-15-16-13)10-17(14)9-11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3,(H,15,16) |
InChI Key |
ZFQWLGNAPTYXKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CN1CC3=CC=CC=C3)C=NN2)C |
Origin of Product |
United States |
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